molecular formula C12H16F3N3O2 B2878197 3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide CAS No. 2034322-33-1

3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide

カタログ番号: B2878197
CAS番号: 2034322-33-1
分子量: 291.274
InChIキー: LHHRMMQAAPDFBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrazole core substituted at the 4-position with a propanamide group bearing a trifluoromethyl moiety. The 1-position of the pyrazole is modified with an oxan-2-ylmethyl (tetrahydropyranylmethyl) group, which enhances solubility and metabolic stability compared to simpler alkyl substituents .

特性

IUPAC Name

3,3,3-trifluoro-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c13-12(14,15)5-11(19)17-9-6-16-18(7-9)8-10-3-1-2-4-20-10/h6-7,10H,1-5,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHRMMQAAPDFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Tetrahydropyran Moiety:

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

化学反応の分析

Types of Reactions

3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide or trifluoromethyl sulfonate for trifluoromethylation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

作用機序

The mechanism of action of 3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Analogues with Pyrazole-Propanamide Backbones

Compound A : 3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
  • Molecular Formula : C₁₄H₁₆ClN₃O₂
  • Key Features :
    • Chloro substituent (Cl) instead of trifluoromethyl (CF₃).
    • 1,5-Dimethyl and 3-oxo-2-phenyl groups on the pyrazole ring.
  • Solubility: Slightly soluble in chloroform, methanol, and DMSO.
  • Applications : Used as a research chemical, likely in drug discovery due to its polarizable chloro group.
Compound B : N-(3-Methyl-1-(3-fluoropyridin-5-yl)-1H-pyrazol-4-yl)-N-ethyl-2-methylpropanamide (Compound 250, )
  • Molecular Formula: Not explicitly stated, but structural analysis indicates a pyrazole linked to a fluoropyridine and ethyl-methylpropanamide.
  • Key Features :
    • Fluoropyridine substituent enhances aromatic interactions.
    • Ethyl and methyl groups on the propanamide chain increase lipophilicity.
  • Applications : Likely explored as a kinase inhibitor or agrochemical intermediate.
Compound C : Encorafenib
  • Molecular Formula : C₂₂H₂₇ClFN₇O₄S
  • Key Features :
    • Complex pyrazole-pyrimidine scaffold with methanesulfonamido and fluoro groups.
    • Higher molecular weight (540 Da) due to extended aromaticity.

Functional Group Variations and Bioactivity

Property Target Compound Compound A Compound B Compound C
Core Structure Pyrazole-propanamide Pyrazole-propanamide Pyrazole-propanamide Pyrazole-pyrimidine
Substituents CF₃, oxan-2-ylmethyl Cl, 1,5-dimethyl, 3-oxo-2-phenyl Fluoropyridine, ethyl-methyl Methanesulfonamido, fluoro
Molecular Weight ~280–300 (estimated) 293.74 ~350–400 (estimated) 540
Solubility Likely moderate (tetrahydropyran enhances solubility) Slightly polar solvents Likely low (fluoropyridine) Protein-bound (86% plasma binding)
Reported Bioactivity Not available Research chemical Kinase inhibition (inferred) Anticancer (BRAF inhibition)

Key Differences and Implications

Trifluoromethyl vs.

Oxan-2-ylmethyl vs. Fluoropyridine :

  • The oxan-2-ylmethyl group may reduce toxicity and improve solubility compared to Compound B’s fluoropyridine, which could confer stronger π-π interactions but higher lipophilicity .

Therapeutic Potential: Compound C’s success as a kinase inhibitor highlights the importance of pyrazole derivatives in oncology, suggesting the target compound could be optimized for similar targets .

生物活性

The compound 3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide is a novel pyrazole derivative with potential applications in medicinal chemistry, particularly in the context of selective androgen receptor degradation and other therapeutic areas. This article synthesizes the available research findings on its biological activity, including pharmacological evaluations, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H14F3N3OC_{13}H_{14}F_3N_3O with a molecular weight of approximately 303.27 g/mol. The trifluoromethyl group and the oxan-2-yl moiety are critical for its biological activity.

Selective Androgen Receptor Degradation (SARD)

Recent studies have highlighted the compound's role as a selective androgen receptor degrader (SARD). SARDs are designed to selectively degrade androgen receptors rather than merely antagonizing them, which can lead to more effective treatments for conditions such as prostate cancer.

  • In vitro Studies : In assays measuring ligand-binding domain (LBD) interactions and transcriptional inhibition, compounds with similar pyrazole structures exhibited significant inhibitory potency. For instance, a related pyrazole derivative showed an IC50 value of 0.199 μM against the androgen receptor, indicating strong potential for therapeutic applications .
Compound IDK_i (DHT = 1 nM)IC50 (μM)SARD Activity (% Degradation)
16a (4-H)7.3981.4420
10 (4-F)>100.199100
16b (3-F)0.8210.22082

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In various assays, including the Hershberger assay and AR-dependent xenograft models, it demonstrated superior efficacy compared to traditional androgen antagonists .

Structure-Activity Relationships (SAR)

The introduction of electron-withdrawing groups on the pyrazole ring significantly enhances biological activity. For example, compounds with fluorine substitutions showed improved binding affinity and degradation efficacy compared to those with less electronegative substituents .

Case Studies

  • Prostate Cancer Models : In preclinical studies involving LNCaP and 22RV1 prostate cancer cell lines, the compound exhibited substantial inhibition of cell proliferation and induced apoptosis at concentrations as low as 0.2 μM .
  • Xenograft Studies : In vivo studies using xenograft models demonstrated that treatment with this compound led to a marked reduction in tumor size compared to control groups treated with standard therapies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。